molecular formula C19H14N2O6 B12469865 2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-6-methylquinoline-4-carboxylate

2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-6-methylquinoline-4-carboxylate

Cat. No.: B12469865
M. Wt: 366.3 g/mol
InChI Key: UOUSQHGGHVQGPD-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-6-methylquinoline-4-carboxylate is a complex organic compound that features both nitrophenyl and quinoline moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol in the presence of an acid catalyst.

    Introduction of the nitrophenyl group: This step might involve nitration of a phenyl ring followed by coupling reactions to attach it to the quinoline core.

    Esterification: The final step could involve esterification reactions to form the carboxylate ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methyl groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the quinoline and phenyl rings.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-6-methylquinoline-4-carboxylate may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design.

    Biological Studies: Used as a probe to study enzyme interactions.

    Industrial Chemistry: Potential use as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrophenyl and quinoline moieties could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline derivatives: Known for their antimicrobial and anticancer properties.

    Nitrophenyl esters: Often used in biochemical assays and as intermediates in organic synthesis.

Uniqueness

The combination of nitrophenyl and quinoline moieties in 2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-6-methylquinoline-4-carboxylate may confer unique properties, such as enhanced biological activity or specific binding affinities, making it a compound of interest for further research.

Properties

Molecular Formula

C19H14N2O6

Molecular Weight

366.3 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 6-methyl-2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C19H14N2O6/c1-11-2-7-16-14(8-11)15(9-18(23)20-16)19(24)27-10-17(22)12-3-5-13(6-4-12)21(25)26/h2-9H,10H2,1H3,(H,20,23)

InChI Key

UOUSQHGGHVQGPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=C2C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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